Methyl 2-bromomethylbenzoate

概述

描述

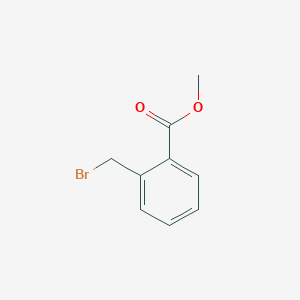

Methyl 2-bromomethylbenzoate (CAS 2417-73-4) is a brominated aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . Its structure features a bromomethyl group at the ortho position of the benzene ring, adjacent to a methoxycarbonyl group.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-bromomethylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl benzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows: [ \text{C6H5CO2CH3} + \text{Br2} \rightarrow \text{C6H4BrCO2CH3} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.

化学反应分析

Types of Reactions: Methyl 2-bromomethylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

Nucleophilic Substitution: Methyl 2-aminomethylbenzoate.

Reduction: Methyl 2-hydroxymethylbenzoate.

Oxidation: Methyl 2-carboxybenzoate.

科学研究应用

Pharmaceutical Intermediate

Methyl 2-bromomethylbenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in the development of antitumor agents and prostaglandin derivatives, which are crucial in anti-inflammatory therapies. The compound's ability to undergo further chemical transformations makes it a valuable building block in drug development .

2.1. Synthesis of Prostaglandin Derivatives

The bromomethyl group in this compound allows for selective reactions that lead to the formation of prostaglandin analogs. These compounds are vital in treating conditions such as asthma and cardiovascular diseases.

2.2. Electrophilic Substitution Reactions

This compound can participate in electrophilic aromatic substitution reactions, enabling the introduction of various substituents onto the aromatic ring. This property is exploited to create diverse derivatives with tailored biological activities .

Electrochemical Applications

Recent studies indicate that this compound can be subjected to electrochemical reduction processes, which can lead to the formation of valuable products under mild conditions. This approach is particularly advantageous for synthesizing complex molecules while minimizing environmental impact .

4.1. Synthesis of Antitumor Agents

A study demonstrated the synthesis of novel antitumor agents using this compound as a precursor. The compound underwent a series of reactions that included nucleophilic substitutions and cyclization, resulting in compounds with enhanced cytotoxic activity against cancer cell lines .

4.2. Development of Selective Prostaglandin Analogues

Research has shown that this compound can be effectively transformed into selective prostaglandin analogues through a multi-step synthesis involving bromination and esterification reactions. These analogues exhibited significant anti-inflammatory properties, highlighting the compound's utility in drug discovery .

Data Tables

| Reaction Type | Conditions | Yield |

|---|---|---|

| Coupling with Boronic Acid | DME/EtOH solvent, room temperature | 65% |

| Electrochemical Reduction | Dimethylformamide (DMF), carbon cathode | Variable |

| Nucleophilic Substitution | Various nucleophiles under controlled conditions | High |

作用机制

The mechanism of action of methyl 2-bromomethylbenzoate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. The ester group can participate in hydrolysis and reduction reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

相似化合物的比较

Key Properties :

- Physical State : White to off-white low-melting solid .

- Melting Point : 30–35°C (reported range) or 32–32.5°C (specific batch) .

- Boiling Point : 293.9°C at 760 mmHg .

- Density : 1.5±0.1 g/cm³ .

- Solubility : Slightly soluble in chloroform and hexane .

- Storage : Requires storage at 2–8°C under inert gas .

Its bromine atom acts as a reactive site for nucleophilic substitution, enabling applications in pharmaceuticals and materials science .

Methyl 2-bromomethylbenzoate belongs to a family of brominated aromatic compounds. Below is a detailed comparison with structurally or functionally related derivatives:

4-Bromomethylbenzoic Acid (CAS 6232-88-8)

- Molecular Formula : C₈H₇BrO₂.

- Functional Groups : Bromomethyl and carboxylic acid groups.

- Key Differences: The carboxylic acid group increases polarity and boiling point compared to the ester group in this compound. Used in cross-coupling reactions and polymer synthesis, whereas this compound is favored in medicinal chemistry for isoindolinone synthesis .

Tribromomethyl Phenyl Sulfone (CAS 17025-47-7)

- Molecular Formula : C₇H₅Br₃O₂S.

- Functional Groups : Sulfone and three bromine atoms.

- Key Differences :

3-Bromomethylphenylboronic Acid (CAS 51323-43-4)

- Molecular Formula : C₇H₈BBrO₂.

- Functional Groups : Bromomethyl and boronic acid.

- Key Differences :

Data Tables

Table 1: Physical and Chemical Properties of this compound vs. Similar Compounds

生物活性

Methyl 2-bromomethylbenzoate (CAS No. 2417-73-4) is a chemical compound with a variety of biological activities that have been explored in recent research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and other fields.

This compound has the molecular formula and a molecular weight of approximately 229.07 g/mol. The compound is characterized by the presence of a bromomethyl group attached to a benzoate structure, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.07 g/mol |

| Melting Point | 30-35 °C |

| Boiling Point | 293.9 °C |

| Density | 1.5 g/cm³ |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Antitumor Activity

This compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapy . The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been highlighted as a key mechanism of its antitumor activity.

Case Studies and Research Findings

- Electrochemical Reduction : A study focused on the electrochemical reduction of this compound at carbon cathodes, revealing insights into its reactivity and potential applications in organic synthesis . The findings suggest that this compound can be effectively transformed into other useful chemical entities through electrochemical methods.

- Synthesis of Derivatives : Research involving the synthesis of derivatives from this compound has shown promise in developing new compounds with enhanced biological activities. For instance, derivatives were synthesized and tested for their ability to inhibit specific enzymes related to cancer progression .

- Pharmaceutical Applications : this compound has been employed as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders and infections . Its stability and reactivity make it a valuable building block in medicinal chemistry.

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified as potentially hazardous, with reports indicating that it can cause skin burns and eye irritation upon contact . Proper handling and usage guidelines must be followed to mitigate these risks.

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of methyl 2-bromomethylbenzoate that influence experimental design?

- Methodological Answer: Key properties include:

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- PPE: Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Employ fume hoods to mitigate vapor exposure; monitor airborne concentrations with gas detectors .

- Emergency Measures:

- Eye Exposure: Flush with water for 15 minutes and consult an ophthalmologist .

- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage: Keep in sealed containers at 2–8°C to avoid degradation or accidental exposure .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and purity?

- Methodological Answer:

- Bromination Strategies: Use N-bromosuccinimide (NBS) or HBr with catalytic peroxides for selective benzylic bromination .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility, while additives like LiBr suppress side reactions .

- Purification: Column chromatography (silica gel, hexane/EtOAc) removes unreacted precursors; recrystallization in ethanol enhances purity .

- Yield Optimization: Kinetic studies (e.g., in situ NMR) identify optimal reaction times and temperatures .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.9–4.2 ppm (methyl ester) and δ 4.5–4.8 ppm (bromomethyl group) confirm substitution patterns .

- ¹³C NMR: Signals near δ 170 ppm (ester carbonyl) and δ 30–40 ppm (brominated carbon) validate connectivity .

- Mass Spectrometry: High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., Br’s ¹⁷⁹Br/⁸¹Br doublet) .

- IR Spectroscopy: Absorbances at ~1720 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br) confirm functional groups .

Q. What mechanistic challenges arise when using this compound as an alkylating agent in SN₂ reactions?

- Methodological Answer:

- Steric Hindrance: The bulky benzoyl group slows nucleophilic attack; computational modeling (DFT) predicts transition-state geometries .

- Competing Pathways: Elimination (E2) may dominate under basic conditions; mitigate by using polar solvents (DMSO) and lower temperatures .

- Byproduct Formation: Hydrolysis of the ester group can occur; stabilize with anhydrous conditions and scavengers (molecular sieves) .

Q. Data Contradictions and Resolution

- Toxicity Data Gaps: notes incomplete toxicological profiles, while cites acute toxicity. Resolve by conducting in vitro assays (e.g., Ames test for mutagenicity) and referencing PubChem’s hazard data .

- Reactivity Inconsistencies: Discrepancies in bromination efficiency across studies (e.g., solvent effects) warrant controlled comparative experiments .

属性

IUPAC Name |

methyl 2-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKASDIPENBEWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370515 | |

| Record name | Methyl 2-bromomethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-73-4 | |

| Record name | Methyl 2-bromomethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。